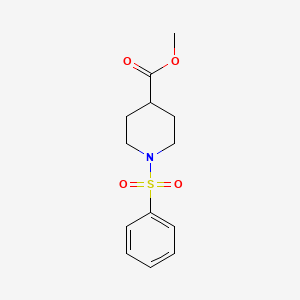

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate

Übersicht

Beschreibung

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate is a chemical compound that belongs to the class of sulfones. Sulfones are known for their versatility in organic synthesis and have been extensively studied for their unique chemical properties. This compound is characterized by the presence of a phenylsulfonyl group attached to a piperidine ring, which is further esterified with a methyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate typically involves the reaction of 4-piperidinecarboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with methanol under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The ester group undergoes nucleophilic substitution, enabling derivatization. For example:

-

Hydrazinolysis : Reacting with hydrazine hydrate in methanol yields ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidine carbohydrazide (95% conversion) .

-

Oxadiazole Formation : Treatment with carbon disulfide and KOH generates 5-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}-1,3,4-oxadiazole-2-thiol, a precursor for propanamide derivatives .

The sulfonyl group can also act as a leaving group under basic conditions, facilitating displacement by nucleophiles such as amines or alcohols .

Reduction Reactions

Reductive transformations are critical for modifying the sulfonyl moiety or piperidine ring:

-

Sulfonyl Reduction : Lithium aluminum hydride (LiAlH₄) reduces the phenylsulfonyl group to a phenylthioether .

-

Catalytic Hydrogenation : Palladium on carbon (Pd/C) hydrogenates the tetrahydropyridine intermediate to piperidine derivatives (76–81% yield) .

Oxidation Reactions

The phenylsulfonyl group can be oxidized to sulfonic acids using strong oxidizing agents:

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) .

-

Outcome : Conversion to sulfonic acid derivatives, enhancing water solubility for pharmaceutical applications .

Catalytic Coupling Reactions

Rhodium-catalyzed asymmetric reductive Heck reactions enable coupling with aryl boronic acids:

| Entry | Boronic Acid | Product Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| 1 | Phenyl | 81 | 96 |

| 2 | 4-Methoxyphenyl | 78 | 94 |

| 3 | Vinyl | 72 | 92 |

Conditions: [Rh(cod)(OH)]₂ (3 mol%), ligand L1 (7 mol%), CsOH, 70°C .

This method provides enantioenriched 3-substituted piperidines, precursors to drugs like Niraparib .

Multicomponent Reactions

The Ugi four-component reaction (Ugi-4CR) synthesizes trisubstituted piperidines:

-

Components : 4-Piperidone, isocyanides, amines, amino acids.

-

Application : Generates libraries of bioactive compounds, including antiviral agents .

Acid-Base and Salt Formation

The piperidine nitrogen participates in acid-base reactions:

-

Salt Formation : Reacts with HCl or H₂SO₄ to form water-soluble salts .

-

Deprotonation : Treated with Na₂CO₃ (pH 9–10) during synthesis to stabilize intermediates .

Metalation and Halogenation

-

Metalation : Strong bases like LDA deprotonate the piperidine ring, enabling alkylation or arylation .

-

Halogenation : Electrophilic halogenation (e.g., Br₂) occurs at the para position of the phenylsulfonyl group .

Key Research Findings

-

Anticancer Activity : Propanamide derivatives synthesized from this compound show IC₅₀ values of 15.2–22.3 μM against hypopharyngeal and breast cancer cell lines .

-

Enantioselectivity : Rh-catalyzed reactions achieve >95% ee, critical for chiral drug synthesis .

-

Scalability : Gram-scale syntheses (e.g., 1.10 g of 3a) demonstrate industrial viability .

Wissenschaftliche Forschungsanwendungen

Introduction to Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate

This compound, identified by its CAS number 311794-15-7, is a chemical compound that belongs to the class of sulfones. This compound exhibits a unique structure characterized by a phenylsulfonyl group attached to a piperidine ring, further esterified with a methyl group. The compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Chemistry

This compound serves as a crucial building block in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions:

- Oxidation : The phenylsulfonyl group can be oxidized to form sulfonic acids.

- Reduction : The compound can be reduced to yield piperidine derivatives.

- Substitution Reactions : The ester group can be substituted with other nucleophiles.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Recent studies have demonstrated its efficacy in synthesizing derivatives that exhibit significant anticancer activity:

- A study synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which showed promising anticancer activity with low IC50 values compared to established drugs like doxorubicin .

Medicine

This compound acts as an intermediate in drug synthesis targeting various diseases, including neurological disorders. Its unique structure allows for modifications that enhance drug efficacy and selectivity.

Industry

The compound is utilized in the production of specialty chemicals and materials with specific properties, making it valuable for industrial applications.

Case Study 1: Anticancer Activity

A study focused on synthesizing new propanamide derivatives that incorporate this compound reported that several synthesized compounds exhibited strong anticancer properties. The derivatives were tested against various cancer cell lines, revealing IC50 values significantly lower than those of traditional chemotherapeutics .

Case Study 2: Chemical Reactivity

Research has highlighted the versatility of this compound in chemical reactions, demonstrating its ability to participate in oxidation and reduction processes effectively. This reactivity allows for the development of new compounds with tailored functionalities for specific applications .

Wirkmechanismus

The mechanism of action of Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and receptors, modulating their activity. The piperidine ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylsulfonyl derivatives: Compounds like phenylsulfonyl chloride and phenylsulfonyl hydrazide share similar chemical properties and reactivity.

Piperidine derivatives: Compounds such as 4-piperidone and 4-piperidinecarboxylic acid are structurally related and exhibit similar reactivity.

Uniqueness

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate is unique due to the combination of the phenylsulfonyl group and the piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Biologische Aktivität

Methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant research findings.

- Molecular Formula : C₁₃H₁₇NO₄S

- Molecular Weight : 283.34 g/mol

- CAS Number : 311794-15-7

The compound features a piperidine ring substituted with a phenylsulfonyl group and a methyl ester, contributing to its unique chemical properties and potential biological activities.

The mechanism of action involves the interaction of the phenylsulfonyl group with various enzymes and receptors, modulating their activity. The piperidine ring enhances binding affinity and selectivity towards molecular targets, which is crucial for its therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized in the following table:

| Pathogen | MIC (μM) |

|---|---|

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | >100 |

| Candida albicans | >100 |

| Aspergillus niger | >100 |

These results suggest that while the compound shows effectiveness against certain bacteria, it may have limited efficacy against fungi .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies. Notably, it has shown promising results in inducing apoptosis in cancer cell lines. A study reported that this compound demonstrated cytotoxicity comparable to standard chemotherapeutic agents like bleomycin in FaDu hypopharyngeal tumor cells .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay, the compound was tested against different cancer cell lines with the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| FaDu (hypopharyngeal) | 15.2 ± 3.4 |

| MCF-7 (breast cancer) | 22.3 ± 5.1 |

These findings underscore the potential of this compound as an anticancer agent .

Neuroprotective Effects

Emerging studies suggest that this compound may also possess neuroprotective properties. It has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown enhanced brain exposure and dual inhibition of AChE and butyrylcholinesterase (BuChE) .

Eigenschaften

IUPAC Name |

methyl 1-(benzenesulfonyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-18-13(15)11-7-9-14(10-8-11)19(16,17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFLNGTSVVWOTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292709 | |

| Record name | methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

311794-15-7 | |

| Record name | methyl 1-(phenylsulfonyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.